molecular formula C22H24N2O3S2 B379082 N-(2,5-DIMETHOXYPHENYL)-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

N-(2,5-DIMETHOXYPHENYL)-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B379082
M. Wt: 428.6g/mol
InChI Key: NYTGVRSOTYTILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-DIMETHOXYPHENYL)-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxybenzaldehyde, thiophene derivatives, and amines. Common synthetic routes may involve:

    Condensation Reactions: Combining 2,5-dimethoxybenzaldehyde with thiophene derivatives under acidic or basic conditions.

    Amidation: Reacting the intermediate products with amines to form the final carboxamide structure.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

    Reduction: Using reducing agents to convert specific functional groups.

    Substitution: Undergoing nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene structures.

    Phenylthiophenes: Molecules containing both phenyl and thiophene groups.

    Carboxamides: Compounds with carboxamide functional groups.

Uniqueness

N-(2,5-DIMETHOXYPHENYL)-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H24N2O3S2

Molecular Weight

428.6g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylmethylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H24N2O3S2/c1-26-14-9-10-18(27-2)17(12-14)24-21(25)20-16-7-3-4-8-19(16)29-22(20)23-13-15-6-5-11-28-15/h5-6,9-12,23H,3-4,7-8,13H2,1-2H3,(H,24,25)

InChI Key

NYTGVRSOTYTILW-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCC3)NCC4=CC=CS4

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCC3)NCC4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.